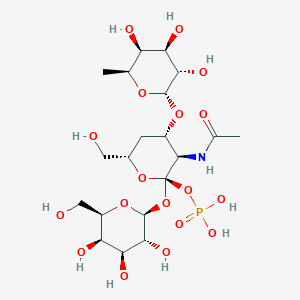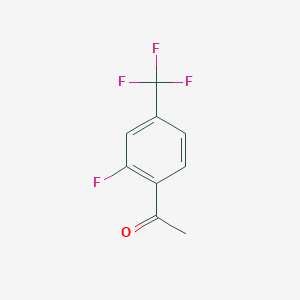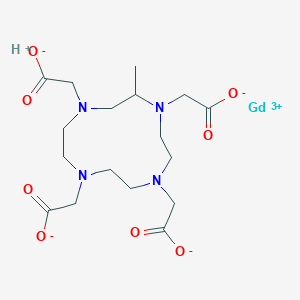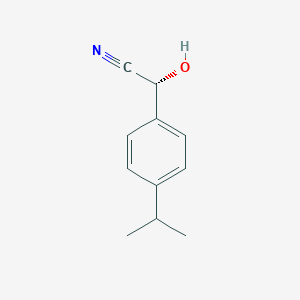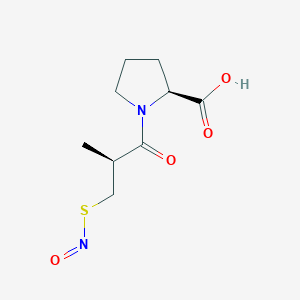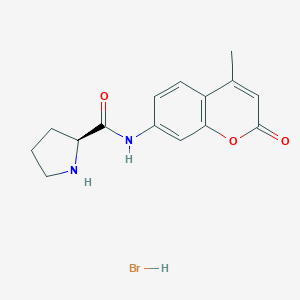
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is a chemical compound that has been the focus of extensive scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications.
Mécanisme D'action
The mechanism of action of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is not fully understood, but studies have suggested that it may work through various pathways. One proposed mechanism of action is that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Another proposed mechanism of action is that it may activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has various biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been found to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications. However, one limitation of using this compound in lab experiments is that it may have potential side effects, which need to be further studied and understood.
Orientations Futures
There are several future directions for research on 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-. One possible direction is to further investigate its potential therapeutic properties for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing new derivatives of this compound with improved properties and fewer side effects. Finally, more research is needed to fully understand the limitations and potential risks associated with using this compound in scientific applications.
Méthodes De Synthèse
The synthesis of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- can be achieved through the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and N,N-dipropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
122520-00-7 |
|---|---|
Nom du produit |
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- |
Formule moléculaire |
C18H26N2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
N,N-dipropyl-5,6,7,8-tetrahydro-1H-benzo[f]indol-7-amine |
InChI |
InChI=1S/C18H26N2/c1-3-9-20(10-4-2)17-6-5-14-11-15-7-8-19-18(15)13-16(14)12-17/h7-8,11,13,17,19H,3-6,9-10,12H2,1-2H3 |
Clé InChI |
PJRCRPZYNQZZBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3 |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3 |
Synonymes |
N,N-di-n-propyl-5,6,7,8-tetrahydrobenz(f)indol-7-amine NPTIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



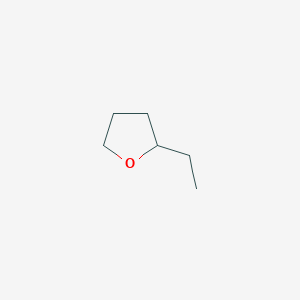



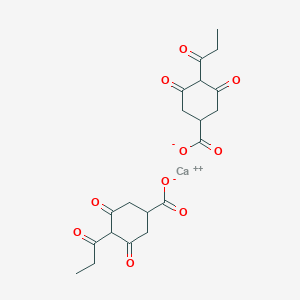
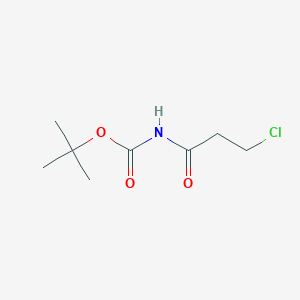
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
